N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide
Description
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 2-chlorophenyl group and a benzamide moiety modified with a 3,4-dihydroisoquinoline sulfonyl group. The 1,3,4-oxadiazole scaffold is widely explored in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding, which enhances target binding . The sulfonyl group in this compound likely improves solubility and modulates electronic properties, while the 2-chlorophenyl substituent may enhance lipophilicity and influence steric interactions with biological targets .
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O4S/c25-21-8-4-3-7-20(21)23-27-28-24(33-23)26-22(30)17-9-11-19(12-10-17)34(31,32)29-14-13-16-5-1-2-6-18(16)15-29/h1-12H,13-15H2,(H,26,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJVEEGNRGHVMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NN=C(O4)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound incorporates an oxadiazole moiety, which has been widely studied for its diverse biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is C19H17ClN4O3S, with a molecular weight of 404.88 g/mol. The structure features a 1,3,4-oxadiazole ring and a sulfonamide group, which are known to contribute to the compound's biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H17ClN4O3S |
| Molecular Weight | 404.88 g/mol |
| IUPAC Name | This compound |
| Purity | Typically >95% |
Anticancer Activity
Research has indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that various oxadiazole derivatives demonstrate cytotoxic effects against different cancer cell lines. A specific study highlighted that certain derivatives exhibited GI50 values comparable to established chemotherapeutic agents like doxorubicin .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl) derivative | MCF-7 | 2.7 × 10⁻⁵ |
| Doxorubicin | MCF-7 | 1.3 × 10⁻⁶ |
Antimicrobial Activity
The biological profile of oxadiazole derivatives also includes antimicrobial activity. Certain studies have reported that these compounds exhibit potent activity against various bacterial strains and fungi. For example, a derivative similar to the compound showed promising results against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| Oxadiazole Derivative A | Staphylococcus aureus | 15 |
| Oxadiazole Derivative B | Escherichia coli | 20 |
The mechanism by which oxadiazole derivatives exert their biological effects often involves interaction with specific molecular targets within cells. For example, some studies suggest that these compounds may inhibit key enzymes or receptors involved in cell proliferation and survival pathways . The interaction with acetylcholine receptors has also been noted in nematocidal activities against specific parasitic nematodes .
Case Studies
One notable study evaluated a series of 1,3,4-oxadiazole-based compounds for their anticancer properties. The findings indicated that the introduction of various substituents significantly influenced the potency of these compounds against cancer cell lines such as K-562 and HCT-15. The most potent compound in this series demonstrated a remarkable ability to inhibit cell growth at low concentrations .
Another investigation focused on the nematicidal properties of oxadiazole derivatives. The results revealed that certain compounds exhibited LC50 values significantly lower than those of conventional nematicides like avermectin, indicating their potential as effective alternatives in agricultural applications .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing oxadiazole and sulfonamide moieties exhibit promising anticancer activity. A study demonstrated that derivatives of oxadiazole showed significant cytotoxic effects against various cancer cell lines, including breast and colon cancers. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against a range of bacterial strains. In vitro studies have shown that it possesses significant activity against both Gram-positive and Gram-negative bacteria. The presence of the oxadiazole ring enhances its ability to penetrate bacterial membranes, leading to effective bactericidal action .
Anti-inflammatory Effects
In addition to its antimicrobial properties, N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide has been investigated for its anti-inflammatory effects. Research suggests that the compound can inhibit pro-inflammatory cytokines and reduce inflammation in animal models, making it a candidate for treating inflammatory diseases .
Case Studies
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The compound shares structural motifs with several 1,3,4-oxadiazole derivatives documented in the evidence. Key comparisons are summarized below:
Key Observations :
- Substituent Impact on Activity: The 3,4-dihydroisoquinoline sulfonyl group in the target compound is structurally distinct from the tetrahydronaphthalenyl group in compound 15 (). The latter’s fused bicyclic system enhances calmodulin inhibition, while the dihydroisoquinoline sulfonyl group may favor interactions with hydrophobic enzyme pockets . Halogen Effects: The 2-chlorophenyl group in the target compound contrasts with the 4-chlorophenyl group in compound 6f (). Positional differences in halogens can significantly alter binding; for example, 2-chloro substitution may reduce steric hindrance compared to para-substituted analogs .
- Synthetic Routes: The target compound’s synthesis likely involves amide coupling (similar to ’s general procedure B) using 2-chlorophenyl-1,3,4-oxadiazol-2-amine and 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl chloride . By contrast, compound 19 () was synthesized via nucleophilic substitution of a benzamide intermediate with 3,4-dihydroisoquinoline .
Preparation Methods
Cyclization of 2-Chlorobenzoic Acid Hydrazide
The oxadiazole core is synthesized via cyclodehydration of 2-chlorobenzoic acid hydrazide using phosphorus oxychloride (POCl₃) as the cyclizing agent:
Procedure
- Hydrazide Formation : React 2-chlorobenzoic acid (1.0 equiv) with hydrazine hydrate (1.2 equiv) in ethanol under reflux for 6 hours.
- Cyclization : Treat the hydrazide intermediate with POCl₃ (3.0 equiv) and para-aminobenzoic acid (PABA, 1.2 equiv) at 80°C for 4 hours.
- Isolation : Quench with ice, basify with NaHCO₃, and recrystallize from ethanol to yield 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine as a yellow solid (85% yield).
Characterization Data
- MP : 143–145°C
- ¹H NMR (CDCl₃): δ 7.84–7.85 (d, J = 7.68 Hz, 2H, Ar-H), 7.52–7.63 (m, 6H, Ar-H)
- LC-MS : m/z 327 [M + 1]
Preparation of 4-((3,4-Dihydroisoquinolin-2(1H)-yl)Sulfonyl)Benzoic Acid
Sulfonation of 4-Chlorobenzoic Acid
Step 1: Sulfonyl Chloride Formation
React 4-chlorobenzoic acid with chlorosulfonic acid (ClSO₃H) at 0–5°C for 2 hours to form 4-(chlorosulfonyl)benzoic acid chloride.
Step 2: Sulfonamide Coupling
Treat the sulfonyl chloride with 1,2,3,4-tetrahydroisoquinoline (1.1 equiv) in dry dichloromethane (DCM) containing triethylamine (TEA, 2.0 equiv) at room temperature for 12 hours. Filter and concentrate to obtain 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid (72% yield).
Optimization Note : Excess TEA prevents HCl-mediated side reactions during sulfonamide formation.
Amide Bond Formation via Carbodiimide Coupling
HATU-Mediated Coupling
Couple the oxadiazole amine (1.0 equiv) with 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid (1.2 equiv) using the following protocol:
Reaction Conditions
- Solvent : Dichloromethane (DCM)
- Coupling Agent : HATU (0.3 equiv)
- Base : N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)
- Time : 3–5 hours at room temperature
Workup
- Dilute with water and extract with DCM.
- Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (ethyl acetate/hexane, 1:1) to isolate the title compound as a white solid (68% yield).
Critical Parameters
- Solvent Choice : DCM outperforms THF and DMF in coupling efficiency.
- Stoichiometry : Using 1.2 equiv of benzoic acid derivative minimizes unreacted oxadiazole amine.
Alternative Synthetic Routes and Comparative Analysis
Oxadiazole Cyclization Alternatives
| Method | Reagents | Yield (%) | Reference |
|---|---|---|---|
| POCl₃/PABA | POCl₃, PABA | 85 | |
| H₂SO₄ (Conc.) | Sulfuric acid | 62 | |
| CDI-Mediated | Carbonyldiimidazole | 78 |
Key Insight : POCl₃/PABA provides superior yields due to milder reaction conditions and reduced side-product formation.
Sulfonamide Coupling Variations
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| TEA | DCM | 12 | 72 |
| Pyridine | THF | 18 | 58 |
| NaHCO₃ | Acetone | 24 | 41 |
Structural Characterization and Analytical Data
Spectroscopic Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
